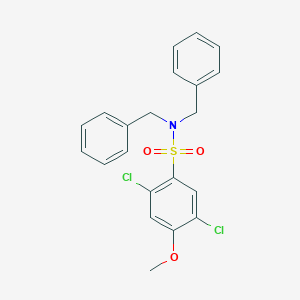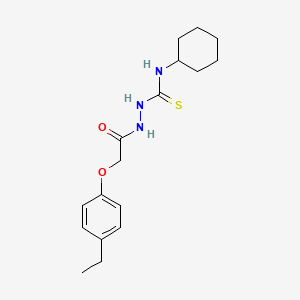
1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide is a derivative of thiosemicarbazide, which is known for its potential biological activities and its ability to form complexes with various metals. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used in the synthesis of heterocyclic compounds. They are also known for their applications in medicinal chemistry due to their antimicrobial and antimalarial properties .
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate ketone or aldehyde with thiosemicarbazide. In the case of 1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide, the synthesis would likely involve the reaction of 4-ethylphenol with an acetylating agent followed by the introduction of the thiosemicarbazide group. A similar synthesis approach is described for 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide, where metal complexes were synthesized and characterized .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is crucial for their ability to interact with metal ions and biological targets. The presence of the thiosemicarbazide moiety allows for the formation of chelates with metals, which can be characterized using various spectroscopic techniques. Density Functional Theory (DFT) calculations can provide insights into bond lengths, bond angles, and dipole moments, which are essential for understanding the reactivity and binding properties of these compounds .
Chemical Reactions Analysis
Thiosemicarbazide derivatives can undergo a variety of chemical reactions, including complexation with metals. The metal complexes formed can exhibit different reactivities and biological activities. For instance, the metal complexes of 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide have been synthesized and suggested to have biological activity against DNA . Additionally, the reduction of azomethine bonds in related compounds has been shown to afford thiosemicarbazides with potential antimalarial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring and the nature of the metal in the complex can significantly affect these properties. Spectral methods, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds and their complexes. The thermal stability can be assessed through thermal measurements, which is important for understanding the conditions under which these compounds can be used .
Aplicaciones Científicas De Investigación
Gravimetric and Colorimetric Determinations : Thiosemicarbazides, similar in structure to "1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide", have been used for the gravimetric and colorimetric determinations of metals like copper, cobalt, zinc, and mercury. These compounds serve as effective reagents for such measurements (Barsoum et al., 1985).
Synthesis and Antimicrobial Activities : Thiosemicarbazides and their derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, specific derivatives have shown effectiveness against various bacterial and fungal strains (Fuloria et al., 2009).
Nonlinear Optical Parameters Studies : Certain thiosemicarbazide derivatives have been synthesized and investigated for their nonlinear optical properties. These compounds demonstrate potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Anti-inflammatory Activities : Some thiosemicarbazide derivatives exhibit significant anti-inflammatory effects. They have been synthesized and characterized, with their effectiveness in reducing inflammation being studied in various models (Raman et al., 1993).
Structural and Spectral Studies : Thiosemicarbazones, closely related to thiosemicarbazides, have been studied for their structural and spectral properties, providing insights into their potential pharmaceutical applications (Xin, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as free radical reactions , and electrophilic substitution reactions .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propiedades
IUPAC Name |
1-cyclohexyl-3-[[2-(4-ethylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-2-13-8-10-15(11-9-13)22-12-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFPUROPNZOYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2542504.png)
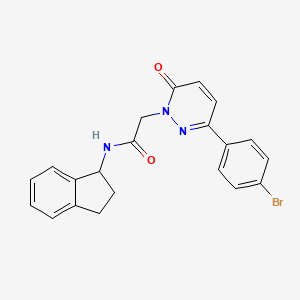
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)

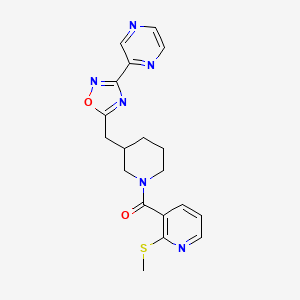

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)
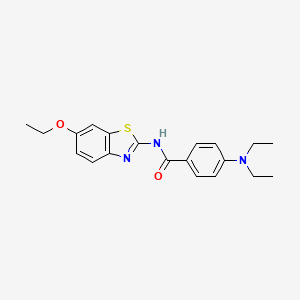
![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)
